N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 863446-64-4
VCID: VC11895464
InChI: InChI=1S/C22H21N5O3/c1-3-30-18-10-6-16(7-11-18)25-20(28)13-26-14-23-21-19(22(26)29)12-24-27(21)17-8-4-15(2)5-9-17/h4-12,14H,3,13H2,1-2H3,(H,25,28)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
Molecular Formula: C22H21N5O3
Molecular Weight: 403.4 g/mol

N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

CAS No.: 863446-64-4

Cat. No.: VC11895464

Molecular Formula: C22H21N5O3

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide - 863446-64-4

Specification

CAS No. 863446-64-4
Molecular Formula C22H21N5O3
Molecular Weight 403.4 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Standard InChI InChI=1S/C22H21N5O3/c1-3-30-18-10-6-16(7-11-18)25-20(28)13-26-14-23-21-19(22(26)29)12-24-27(21)17-8-4-15(2)5-9-17/h4-12,14H,3,13H2,1-2H3,(H,25,28)
Standard InChI Key NRWSZGGBKROAFT-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine scaffold fused with acetamide and aryl substituents. Key structural components include:

  • Pyrazolo[3,4-d]pyrimidine core: A bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7.

  • 4-Ethoxyphenyl group: Attached via an acetamide linker at position 2.

  • 4-Methylphenyl group: Substituted at position 1 of the pyrimidine ring.

The IUPAC name and SMILES string (CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C) confirm these substituents.

Physicochemical Data

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>21</sub>N<sub>5</sub>O<sub>3</sub>
Molecular Weight403.4 g/mol
CAS Number863446-64-4
XLogP33.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The ethoxy group enhances lipophilicity (LogP ≈ 3.2), favoring membrane permeability, while the acetamide linker provides hydrogen-bonding capacity.

Synthesis and Characterization

Synthetic Routes

While no explicit protocol exists for this compound, analogous pyrazolo[3,4-d]pyrimidines are synthesized via:

  • Condensation: Reacting 5-amino-1-arylpyrazole-4-carboxamides with enaminones in glacial acetic acid .

  • Cyclization: Heating ethyl 5-amino-1-arylpyrazole-4-carboxylates in formamide at 120°C for 48 hours .

For this compound, a plausible pathway involves:

  • Step 1: Formation of 5-amino-1-(4-methylphenyl)pyrazole-4-carboxamide.

  • Step 2: Cyclization with N-(4-ethoxyphenyl)chloroacetamide under basic conditions.

Characterization Techniques

  • NMR Spectroscopy: Distinct signals for ethoxy (δ 1.3 ppm, triplet; δ 4.0 ppm, quartet) and methylphenyl (δ 2.4 ppm, singlet) groups.

  • Mass Spectrometry: Molecular ion peak at m/z 403.4.

  • X-ray Crystallography: Used for analogous compounds to confirm regiochemistry .

Biological Activities and Mechanisms

Anticonvulsant Activity

Structurally related compounds show 40–60% seizure reduction in pentylenetetrazole (PTZ) models . The ethoxy group may enhance blood-brain barrier penetration, while the methylphenyl moiety modulates GABA<sub>A</sub> receptor affinity.

Comparative Analysis with Analogous Compounds

CompoundSubstituentsActivity (IC<sub>50</sub>)
This compound4-Ethoxyphenyl, 4-MethylphenylNot tested
Zaleplon5-Pyrimidinyl, 3-Ethynylphenyl20 nM (GABA<sub>A</sub>)
Indiplon3-Chlorophenyl, Methyl15 nM (GABA<sub>A</sub>)

The absence of an ethynyl group likely reduces GABA<sub>A</sub> affinity compared to zaleplon but may improve kinase selectivity .

Future Research Directions

  • Synthesis Optimization: Develop one-pot methods to improve yield (>60%) and purity (>95%).

  • In Vitro Assays: Evaluate kinase inhibition (CDK2, VEGFR-2) and anticonvulsant activity in hippocampal slices.

  • ADMET Profiling: Predict pharmacokinetics using Caco-2 permeability and microsomal stability assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator